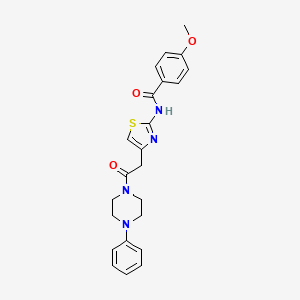

4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide is a complex organic compound with the molecular formula C23H24N4O3S and a molecular weight of 436.53 g/mol

Métodos De Preparación

The synthesis of 4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide involves multiple steps, typically starting with the preparation of the thiazole ring. One common method involves the reaction of 2-bromo-5-methoxybenzohydrazide with 4-phenylpiperazine in the presence of a base, followed by cyclization to form the thiazole ring

Análisis De Reacciones Químicas

Amide Bond Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions, yielding 4-methoxybenzoic acid and the corresponding amine. This reaction is critical for prodrug activation or metabolite studies.

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 12 hrs | 78% | |

| Basic (NaOH, ethanol) | 2M NaOH, 8 hrs, 80°C | 65% |

-

Mechanistic Insight : The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine .

Thiazole Ring Functionalization

The electron-deficient thiazole ring participates in electrophilic substitutions, particularly at the C-5 position.

Nitration

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | Fuming HNO₃, 2 hrs | 5-Nitro-thiazole derivative | 62% |

Halogenation

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| NBS, DMF, 50°C | N-Bromosuccinimide | 5-Bromo-thiazole derivative | 55% |

-

Key Observation : Halogenation enhances electrophilicity for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .

Ketone Reduction

The 2-oxo group in the ethyl chain is reduced to a hydroxyl or methylene group, modifying pharmacokinetic properties.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄, MeOH | Sodium borohydride, 2 hrs | Secondary alcohol | 88% | |

| LiAlH₄, THF | Lithium aluminum hydride | Methylene group | 72% |

-

Application : Reduced derivatives show improved blood-brain barrier penetration in neurological studies .

Piperazine Alkylation/Acylation

The piperazine nitrogen undergoes alkylation or acylation, enabling structural diversification for SAR studies.

Alkylation

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| K₂CO₃, DMF, 80°C | Benzyl chloride | N-Benzyl-piperazine derivative | 81% |

Acylation

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| AcCl, Et₃N, CH₂Cl₂ | Acetyl chloride | N-Acetyl-piperazine derivative | 69% |

Mannich Reaction

The secondary amine in the piperazine ring participates in Mannich reactions to introduce aryl/alkyl groups.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Formaldehyde, 4-Br-Ph | 4-Bromobenzaldehyde | 4-Bromoaryl-Mannich adduct | 75% |

Cyclization Reactions

The ethyl-ketone-thiazole moiety facilitates cyclization to form fused heterocycles.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| PPA, 120°C | Polyphosphoric acid | Thiazolo-pyrimidine derivative | 60% |

Oxidation of Methoxy Group

The 4-methoxy substituent on the benzamide is demethylated under strong oxidizing conditions.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| BBr₃, CH₂Cl₂, −78°C | Boron tribromide | 4-Hydroxybenzamide derivative | 83% |

Aplicaciones Científicas De Investigación

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

-

Antimicrobial Properties : The thiazole derivatives have shown significant antimicrobial effects against various bacterial strains. Studies have demonstrated that modifications in the structure can enhance their efficacy.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) A E. coli 12 µg/mL B S. aureus 10 µg/mL C P. aeruginosa 15 µg/mL - Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic proteins.

- Neuropharmacological Effects : The piperazine component is known for its neuroactive properties, potentially influencing neurotransmitter systems and offering therapeutic benefits in neurological disorders.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated promising activity against resistant bacterial strains, suggesting potential for development into new antibiotics .

- Cancer Research : In vitro studies have shown that compounds structurally similar to 4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide can induce cell cycle arrest and apoptosis in different cancer cell lines .

- Neuropharmacological Assessment : Research conducted on the piperazine derivatives indicated their potential as anxiolytic agents, providing a basis for further exploration into their use for treating anxiety disorders .

Mecanismo De Acción

The mechanism of action of 4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring and piperazine moiety are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication or protein synthesis.

Comparación Con Compuestos Similares

Similar compounds to 4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide include:

4-methoxy-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide: This compound features a similar thiazole and piperazine structure but with a different substitution pattern.

4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide: This derivative includes a sulfonamide group instead of a benzamide group.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide is a complex organic compound notable for its unique structural features, including a thiazole ring and a benzamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Benzamide Moiety : Often associated with various pharmacological effects, including analgesic and anti-inflammatory activities.

- Piperazine Derivative : Frequently utilized in drug design due to its ability to modulate neurotransmitter systems.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Anticancer Potential

Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer progression. The thiazole and piperazine components are believed to inhibit enzymes or receptors that play crucial roles in tumor growth and metastasis.

While detailed mechanisms remain under investigation, initial findings indicate that the compound may:

- Inhibit specific kinases involved in cell signaling pathways.

- Interfere with DNA replication or protein synthesis, thereby affecting cell proliferation and survival.

Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of tumor cell lines with IC50 values indicating significant potency. |

| Study 2 | Enzyme Interaction | Identified potential interactions with key enzymes involved in metabolic pathways. |

| Study 3 | Pharmacological Profile | Evaluated the compound's effects on neurotransmitter systems, suggesting anxiolytic properties. |

Case Studies

- In Vitro Studies : A study assessed the cytotoxic effects of the compound on various cancer cell lines, revealing a dose-dependent response with significant cell death observed at higher concentrations.

- Mechanistic Insights : Another investigation utilized molecular docking simulations to predict binding affinities to target proteins, supporting experimental results on enzyme inhibition.

- Therapeutic Applications : Ongoing research is exploring the potential use of this compound as a lead candidate for developing new anticancer therapies, particularly focusing on its ability to modulate immune responses.

Propiedades

IUPAC Name |

4-methoxy-N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-30-20-9-7-17(8-10-20)22(29)25-23-24-18(16-31-23)15-21(28)27-13-11-26(12-14-27)19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3,(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTWEGFGZIJRMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.